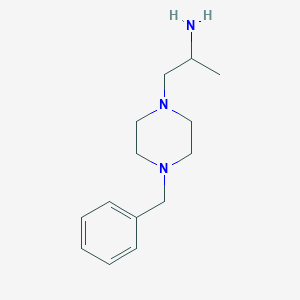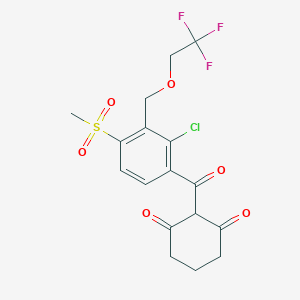
Tembotrione
Overview
Description
Tembotrione is a post-emergence herbicide belonging to the triketone class of herbicides. It is primarily used for controlling broad-leaved and grassy weeds in maize fields. Developed by Bayer Crop Science, this compound is known for its high selectivity and systemic action, making it an effective solution for weed management in agriculture .
Mechanism of Action
Target of Action
Tembotrione is a post-emergence herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the transformation of p-hydroxyphenylpyruvate to homogentisic acid (HGA), which is a precursor for vitamin E (α-tocopherol) and plastoquinone (PQ) biosynthesis .
Mode of Action
This compound inhibits the HPPD enzyme, thereby blocking the biosynthesis of isoprenyl quinone in plants . This inhibition leads to chlorosis and discoloration, tissue necrosis, and eventually death within 2 weeks .
Biochemical Pathways
The inhibition of HPPD by this compound disrupts the normal biochemical pathways in plants. Specifically, it affects the biosynthesis of carotenoids and plastoquinones, which are essential for photosynthesis . This disruption leads to a significant increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves .
Pharmacokinetics
The pharmacokinetics of this compound involves its dissipation, absorption, and metabolism in the environment. The half-life (DT50) of this compound in soil ranges from 9 to 14 days at an application rate of 60 to 240 g ha−1 . The average recovery of this compound from soil, maize grain, and stover is in the range of 79.3% to 86.0% . More than 95% of this compound was metabolized at 6 hours after treatment (HAT) in resistant plants, compared to only 50% in susceptible plants .
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. It causes an increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves . Moreover, a significant increase in total carbohydrate content in maize grain over the control was noticed in all the herbicide-applied treatments .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of this compound were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively . High organic matter soil is conducive to microbial activity and accelerates the degradation of this compound .
Biochemical Analysis
Biochemical Properties
Tembotrione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme involved in the biosynthesis of plastoquinone and tocopherols, which are essential for the carotenoid biosynthesis pathway .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic pathways, leading to the death of the weed
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the HPPD enzyme, inhibiting its activity . This inhibition disrupts the normal metabolic pathways in the weed’s cells, leading to a deficiency in essential biomolecules and ultimately causing the death of the weed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of this compound were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively .
Metabolic Pathways
This compound is involved in the biosynthesis of plastoquinone and tocopherols, which are essential for the carotenoid biosynthesis pathway . It interacts with the HPPD enzyme, disrupting this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tembotrione involves several key steps. One common method includes the reaction of sodium 2,2,2-trifluoroethanolate with 2-chloro-3-bromoethyl-4-methylsulfonylpropyl methyl benzoate. This reaction produces 2-chloro-3-trifluoroethoxy methyl-4-methyl sulfone chloride benzoic acid, which is then condensed and rearranged with 1,3-cyclohexanedione to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the use of acetonitrile and phosphoric acid as reagents, with UV detection at 284 nm to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tembotrione undergoes various chemical reactions, including hydrolysis, photolysis, and soil degradation. It is stable under acidic, neutral, and alkaline conditions, with half-lives ranging from 231 to 289 days. Photolysis half-lives vary from 76 to 158 days depending on the pH and soil conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, acetonitrile, and phosphoric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure stability and effectiveness .
Major Products Formed: The major products formed from the degradation of this compound include various by-products that are less toxic and more environmentally friendly. These by-products are formed through processes such as hydrolysis and photolysis .
Scientific Research Applications
Tembotrione has a wide range of scientific research applications. In agriculture, it is used to control weeds in maize fields, improving crop yield and quality. In environmental science, studies have been conducted to understand its degradation, adsorption, and bioaccumulation in soil and water . Additionally, this compound’s impact on the biochemical constituents of maize, such as chlorophyll and carbohydrate content, has been extensively studied .
Comparison with Similar Compounds
Tembotrione is part of the triketone class of herbicides, which also includes compounds such as mesotrione and bicyclopyrone. Compared to these similar compounds, this compound is known for its high selectivity and systemic action, making it particularly effective in maize fields. Other similar compounds include isoxaflutole and pyrasulfotole, which belong to the isoxazole and pyrazolone classes, respectively .
Conclusion
This compound is a highly effective herbicide with a wide range of applications in agriculture and environmental science. Its unique mechanism of action and high selectivity make it a valuable tool for weed management, contributing to improved crop yield and quality.
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQAXCIUEPFPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047037 | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.56 at 20 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia). | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder | |
CAS No. |
335104-84-2 | |
| Record name | Tembotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tembotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMBOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
123 °C, MP: 117 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tembotrione targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [, , , , , ]
A: Inhibition of HPPD disrupts the biosynthesis of carotenoids, essential pigments protecting chlorophyll from photo-oxidative damage. This leads to chlorophyll degradation and ultimately plant death. [, , , , ]
A: Susceptible plants exhibit bleaching, turning a pale yellow or white as chlorophyll degrades. [, , , ]
ANone: While the provided papers do not contain detailed spectroscopic data, such information can be found in chemical databases or specialized publications focusing on the compound's characterization.
A: Research suggests that this compound possesses residual activity, influencing the growth of succeeding crops planted after corn. This effect is particularly evident in soils with higher clay and organic matter content. [, , , ]
A: this compound's sorption and degradation are influenced by soil pH, clay content, and organic matter. [, , ] Its movement in soil is significantly affected by long-term fertilization practices. []
A: Yes, resistance to this compound has been identified in Palmer amaranth (Amaranthus palmeri) populations. [] Additionally, differential sensitivity to this compound has been observed in Panicum species, highlighting the potential for resistance development. []
A: Enhanced metabolism of this compound, likely driven by increased expression of the CYP81E8 gene, is implicated in resistance development in Palmer amaranth. []
A: Producers have reported instances of this compound carryover affecting succeeding crops like carrots and sugar beets. These effects are attributed to the herbicide's residual activity in the soil. [, ]
A: The carryover effects observed in subsequent crops highlight the potential for this compound to impact soil health and biodiversity. [, ] Further research is needed to thoroughly assess the long-term environmental impacts of this compound use.
A: Yes, various other herbicides, including atrazine, mesotrione, topramezone, and S-metolachlor, are used for weed management in corn. These herbicides may have different modes of action and efficacy profiles compared to this compound. [, , , , , , ]
A: Factors to consider include the specific weed spectrum, potential for crop injury, cost-effectiveness, environmental impact, and the risk of resistance development. [, , , , , , ]
A: Research suggests that while this compound is not currently registered for use in crops like wheat and sorghum, there is potential to develop resistant varieties through breeding or genetic modification. [, ]
A: this compound is typically applied post-emergence. Early post-emergence application in combination with atrazine has been shown to be effective. [, , , , , ]
A: The addition of methylated seed oil (MSO) and ammonium nitrate (AMN) adjuvants has been shown to improve weed control efficacy when this compound is applied at reduced rates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


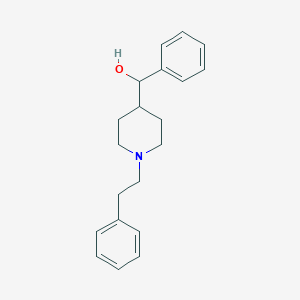
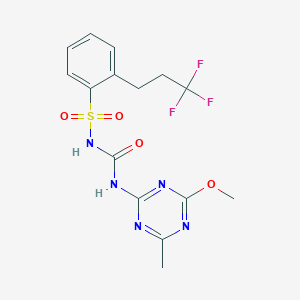
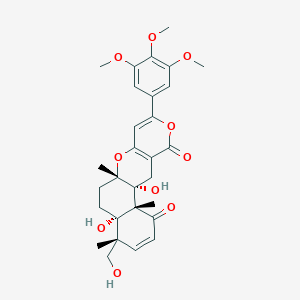
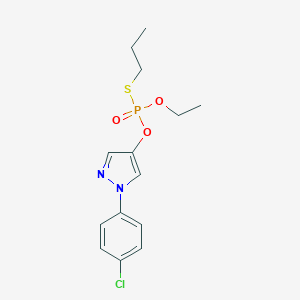
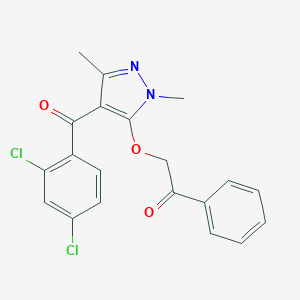
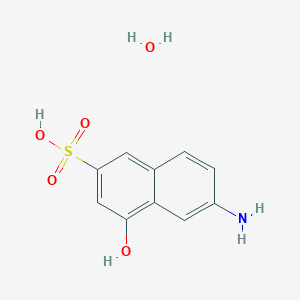
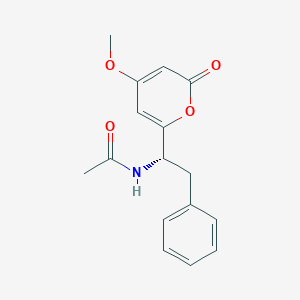




![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)

